molecular formula C26H25N7O5S B2611344 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-32-3

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2611344
CAS RN: 847190-32-3
M. Wt: 547.59
InChI Key: CKMFIPIRJQTJEA-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H25N7O5S and its molecular weight is 547.59. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research has focused on developing novel synthetic methodologies for pyrimido[4,5-d]pyrimidin-2,4-dione derivatives. For instance, Hamama et al. (2012) described the facile construction of substituted pyrimido[4,5-d]pyrimidones through the transformation of enaminouracil. This method allows for the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones with various substitutions, providing a foundation for further chemical modifications and applications in drug development Hamama, Ismail, Al-Saman, & Zoorob, 2012.

Antiviral and Antimicrobial Applications

El-Etrawy and Abdel-Rahman (2010) synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and tested their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), suggesting potential applications in antiviral drug development El-Etrawy & Abdel-Rahman, 2010.

Anticonvulsant Activity

Kamiński, Rzepka, and Obniska (2011) explored the anticonvulsant activity of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Their research found that these compounds were effective in various seizure models, indicating their potential as anticonvulsant agents Kamiński, Rzepka, & Obniska, 2011.

Anticancer Activity

A study on the synthesis of 5-substituted 2-methylbenzimidazoles, including derivatives related to the core structure of interest, showed potential anticancer activity. This research highlights the application of such compounds in cancer treatment El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003.

Anti-Inflammatory and Enzyme Inhibition

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives and evaluated them as anti-5-lipoxygenase agents, demonstrating their potential in treating inflammation-related disorders Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 2-thiouracil, followed by the reaction of the resulting intermediate with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide. The final step involves the cyclization of the resulting intermediate with acetic anhydride and catalytic amounts of sulfuric acid.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-thiouracil", "2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 2-thiouracil in ethanol to form 4-nitrophenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde", "Step 2: Reaction of 4-nitrophenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide in DMF to form 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione intermediate", "Step 3: Cyclization of the intermediate with acetic anhydride and catalytic amounts of sulfuric acid in acetic acid to form the final product" ] }

CAS RN

847190-32-3

Molecular Formula

C26H25N7O5S

Molecular Weight

547.59

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H25N7O5S/c1-29-23-21(25(35)30(2)26(29)36)24(28-22(27-23)17-8-10-19(11-9-17)33(37)38)39-16-20(34)32-14-12-31(13-15-32)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3

InChI Key

CKMFIPIRJQTJEA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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